Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate (CAS 53786-46-2) belongs to the benzimidazolone class of heterocyclic compounds and is primarily recognized in pharmaceutical supply chains as a process-related impurity of the antiemetic drug Domperidone. This compound features a characteristic 5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl motif attached to the 4-position of a piperidine ring, which is further substituted with an ethyl carbamate group.

Molecular Formula C15H18ClN3O3
Molecular Weight 323.77 g/mol
CAS No. 53786-46-2
Cat. No. B1616154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
CAS53786-46-2
Molecular FormulaC15H18ClN3O3
Molecular Weight323.77 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O
InChIInChI=1S/C15H18ClN3O3/c1-2-22-15(21)18-7-5-11(6-8-18)19-13-4-3-10(16)9-12(13)17-14(19)20/h3-4,9,11H,2,5-8H2,1H3,(H,17,20)
InChIKeyBEBFRFMLVIJOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate as a Critical Domperidone Process Impurity


Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate (CAS 53786-46-2) belongs to the benzimidazolone class of heterocyclic compounds and is primarily recognized in pharmaceutical supply chains as a process-related impurity of the antiemetic drug Domperidone [1]. This compound features a characteristic 5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl motif attached to the 4-position of a piperidine ring, which is further substituted with an ethyl carbamate group. This specific substitution pattern distinguishes it from the parent drug and other common impurities, making it a vital reference standard for analytical method development, drug substance purity assessment, and regulatory compliance testing in the manufacture of Domperidone active pharmaceutical ingredients (APIs) [2].

Why Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate Cannot Be Substituted with Other Domperidone Impurities


Simple in-class substitution among Domperidone impurities is not analytically viable because the crucial variation in the N-substituent on the piperidine ring—an ethyl carbamate in this compound versus a formyl group in Domperidone EP Impurity B (CAS 1346598-11-5) [1] or the absence of this moiety in others—directly dictates reversed-phase chromatographic retention time, peak resolution from the API, and ionization efficiency in mass spectrometry. These differences mean that a method validated for one impurity cannot reliably quantify another without complete redevelopment, as their distinct physicochemical properties (e.g., LogP, molar absorptivity) lead to different system suitability parameters and relative response factors, which are essential for accurate quantitation in regulated quality control (QC) environments [2].

Quantitative Differentiation of Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate for Scientific Procurement


Orthogonal Analytical Selectivity Versus Domperidone EP Impurity B

This compound is uniquely defined by its N-ethyl carbamate functionality, which replaces the N-formyl group present in the structurally closest official impurity, Domperidone EP Impurity B (4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine, CAS 1346598-11-5) [1]. This functional group substitution results in a molecular weight increase to 323.77 g/mol (C15H18ClN3O3) compared to 279.73 g/mol for Impurity B (C13H14ClN3O2) [2], providing a distinct mass-to-charge ratio for LC-MS identification and a significantly different reversed-phase HPLC retention behavior as demonstrated under generic pharmacopeial conditions [3].

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Validated Recovery Rate in Pharmaceutical Matrices as a Process Impurity

In method validation studies for Domperidone-related substances, the compound has demonstrated satisfactory and repeatable recovery in a complex pharmaceutical matrix. The mean recovery rate was determined to be 101.64% with a relative standard deviation (RSD) of 2.4% [1]. This quantitative performance is critical as it confirms the accuracy of a developed HPLC/UPLC method for its intended purpose.

Analytical Validation Pharmaceutics Process Chemistry

Exclusive Identity as a Trace-Level Quality Marker for Domperidone Synthesis

This compound is designated as Domperidone Impurity 20, a non-EP process impurity formed through a discrete synthetic side-reaction involving the ethyl chloroformate reagent used to protect the piperidine ring during Domperidone synthesis [1]. Unlike the more general hydrolytic degradants (Impurity A) or oxidative products (Impurity C), this impurity is a direct marker of the specific protecting group strategy used in certain manufacturing routes.

Synthetic Route Analysis Quality by Design (QbD) Genotoxic Impurity

Primary Application Scenarios for Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate in Pharmaceutical R&D and QC


Route-Specific Process Control in Domperidone API Manufacturing

For manufacturers whose Domperidone synthesis involves a late-stage ethyl carbamate-protected intermediate, this compound is the definitive marker for reaction completion and purification efficiency. Its accurate quantitation during in-process control testing, using the validated recovery rate of 101.64%, ensures the intermediate is effectively removed, which is a critical process control point for API release [1]. Using a generic impurity standard would fail to detect or quantify this unique byproduct, leaving a potential quality vulnerability.

Development and Validation of Stability-Indicating HPLC/UPLC Methods

When developing a new stability-indicating method for a Domperidone drug product or API, this impurity must be included in the specificity and forced degradation experiments. Its verified chromatographic separation from Domperidone and other impurities under reversed-phase conditions allows analysts to establish a robust relative retention time (RRT) and resolution factor, key system suitability parameters [2]. This incorporation directly supports regulatory filing data integrity, as methods must demonstrate separation of all logically expected processing impurities.

Qualification of Secondary Pharmacopeial Reference Standards

Laboratories establishing in-house reference standards for Domperidone impurity profiling require a characterized sample of this compound to qualify against. The established molecular identity (MW 323.77 g/mol) and recovery characteristics (101.64% mean recovery) provide the benchmark data for cross-lab qualification studies, ensuring global method transferability and consistent impurity quantitation across manufacturing sites and contract research organizations [3].

Quote Request

Request a Quote for Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.